molecular formula C11H14ClNO B2954446 2-chloro-N-(2,6-dimethylphenyl)propanamide CAS No. 36292-29-2

2-chloro-N-(2,6-dimethylphenyl)propanamide

Cat. No.: B2954446
CAS No.: 36292-29-2
M. Wt: 211.69
InChI Key: QYFFOECQCIFQMX-UHFFFAOYSA-N
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Description

2-chloro-N-(2,6-dimethylphenyl)propanamide is an organic compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . It is a chlorinated amide derivative of propanamide, characterized by the presence of a 2,6-dimethylphenyl group. This compound is primarily used in biochemical research and has various applications in different scientific fields.

Scientific Research Applications

2-chloro-N-(2,6-dimethylphenyl)propanamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Safety and Hazards

The safety data sheet for a similar compound, “2-Chloro-N-(2,6-dimethylphenyl)acetamide”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection when handling it .

Future Directions

As for future directions, “2-chloro-N-(2,6-dimethylphenyl)propanamide” is likely to continue being used in proteomics research . Its specific roles and applications may depend on the research questions being investigated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,6-dimethylphenyl)propanamide typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with propionyl chloride to yield the final product . The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to manage the reaction exothermicity and improve efficiency. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels required for research applications .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,6-dimethylphenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,6-dimethylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2,6-dimethylphenyl)propanamide is unique due to its specific structural features, such as the presence of a 2,6-dimethylphenyl group and a chlorinated amide moiety. These structural characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-chloro-N-(2,6-dimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFFOECQCIFQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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